3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline
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Overview
Description
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is an organic compound characterized by the presence of a difluoromethyl group and an oxan-4-yloxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the oxan-4-yloxy group: This can be achieved by reacting a suitable alcohol with an epoxide under acidic or basic conditions to form the oxan-4-yloxy moiety.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.
Coupling with aniline: The final step involves coupling the difluoromethyl and oxan-4-yloxy intermediates with an aniline derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or reduce other functional groups present in the molecule.
Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products:
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amines and other reduced forms.
Substitution products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions.
Chemical Reactivity: The presence of the difluoromethyl and oxan-4-yloxy groups can influence the compound’s reactivity, stability, and overall chemical behavior, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
3-(Trifluoromethyl)-4-(oxan-4-yloxy)aniline: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.
3-(Difluoromethyl)-4-(methoxy)aniline: Contains a methoxy group instead of oxan-4-yloxy, leading to variations in chemical properties and applications.
4-(Difluoromethyl)aniline: Lacks the oxan-4-yloxy group, making it less complex but potentially useful in different contexts.
Uniqueness: 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is unique due to the combination of the difluoromethyl and oxan-4-yloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(difluoromethyl)-4-(oxan-4-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-12(14)10-7-8(15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9,12H,3-6,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLFQKIKLYKHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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